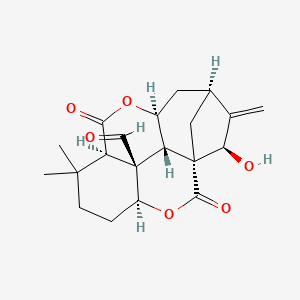

15|A-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7|A(6,11|A)-diolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R,4S,6S,9R,13S,16S,17R)-2-hydroxy-10,10-dimethyl-3-methylidene-8,15-dioxo-7,14-dioxapentacyclo[7.6.2.11,4.06,16.013,17]octadecane-17-carbaldehyde is a natural product found in Isodon henryi and Isodon rubescens with data available.

Activité Biologique

15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide is a diterpenoid compound derived from various plant sources, notably Rubescens rubescens. This compound has garnered attention due to its diverse biological activities, including anticancer properties, anti-inflammatory effects, and potential applications in treating various diseases. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C20H24O6

- Molecular Weight : 360.40 g/mol

- Structure : The compound features a complex structure characteristic of kaurene diterpenoids, contributing to its biological activity.

Anticancer Activity

Research indicates that 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in malignant cells through several mechanisms:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U87 (glioblastoma)

- HeLa (cervical cancer)

- EC-1 (endometrial cancer)

-

Mechanisms of Action :

- Induction of mitochondrial apoptosis by regulating Bcl-2 family proteins.

- Activation of caspases (caspase-3 and caspase-9) leading to programmed cell death.

- Inhibition of NF-kB signaling pathways which are often upregulated in cancer cells.

-

IC50 Values :

The compound has demonstrated varying IC50 values across different cell lines, indicating its potency and effectiveness in targeting specific types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| U87 | 8.7 |

| HeLa | 9.4 |

| EC-1 | 11.0 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

-

Mechanism :

- Suppression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Inhibition of COX enzymes involved in the inflammatory response.

-

Studies :

Research has demonstrated that treatment with this compound results in decreased markers of inflammation in vitro and in vivo models.

Case Study 1: Apoptosis Induction in Cancer Cells

A study published in PubMed highlighted the ability of the compound to induce apoptosis in human malignant cancer cells through mitochondrial pathways. The presence of wild-type p53 enhanced the sensitivity of these cells to treatment with the compound, suggesting its potential as a therapeutic agent for cancers with functional p53.

Case Study 2: Anti-inflammatory Activity

In a separate study focusing on inflammatory responses, the compound was tested for its ability to modulate cytokine production in macrophages. Results indicated a significant reduction in TNF-α levels following treatment with varying concentrations of the compound.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of specific signaling pathways.

Case Study:

In vitro studies on breast cancer cells showed a dose-dependent decrease in cell viability when treated with the compound. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokines and promote the resolution of inflammation.

Research Findings:

A study highlighted its ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Enzyme Inhibition

15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide has been investigated for its role as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Biomaterials Development

The unique structural characteristics of this compound allow it to be explored as a potential biomaterial for drug delivery systems. Its compatibility with biological tissues makes it suitable for applications in regenerative medicine.

Case Study:

Research has been conducted on the formulation of nanoparticles using this compound as a carrier for anticancer drugs. The results showed enhanced drug solubility and controlled release profiles .

Propriétés

Formule moléculaire |

C20H24O6 |

|---|---|

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

(1S,2R,4S,6S,9R,13S,16S,17R)-2-hydroxy-10,10-dimethyl-3-methylidene-8,15-dioxo-7,14-dioxapentacyclo[7.6.2.11,4.06,16.013,17]octadecane-17-carbaldehyde |

InChI |

InChI=1S/C20H24O6/c1-9-10-6-11-13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14(16(23)25-11)20(12,13)8-21/h8,10-15,22H,1,4-7H2,2-3H3/t10-,11+,12+,13-,14-,15-,19+,20+/m1/s1 |

Clé InChI |

JMIUNKRFQSRSEF-DLUDBGOLSA-N |

SMILES isomérique |

CC1(CC[C@H]2[C@@]3([C@@H]1C(=O)O[C@@H]4[C@@H]3[C@]5(C[C@@H](C4)C(=C)[C@H]5O)C(=O)O2)C=O)C |

SMILES canonique |

CC1(CCC2C3(C1C(=O)OC4C3C5(CC(C4)C(=C)C5O)C(=O)O2)C=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.